molecular formula C10H18N2O4·xH2O B190504 6-Acetamido-6-Deoxy-Castanospermine CAS No. 134100-29-1

6-Acetamido-6-Deoxy-Castanospermine

Cat. No.: B190504
CAS No.: 134100-29-1
M. Wt: 230.26 (anydrous basis)
InChI Key: IHKWXDCSAKJQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acetamido-6-Deoxy-Castanospermine is a synthetic derivative of castanospermine, a natural alkaloid. This compound is known for its potent inhibitory effects on enzymes such as O-GlcNAcase, making it a valuable tool in biochemical research .

Chemical Reactions Analysis

Types of Reactions: 6-Acetamido-6-Deoxy-Castanospermine primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

6-Acetamido-6-Deoxy-Castanospermine exerts its effects by inhibiting the enzyme O-GlcNAcase. This inhibition leads to increased levels of O-GlcNAc-modified proteins, which can affect various cellular processes. The compound binds to the active site of the enzyme, preventing it from catalyzing the removal of O-GlcNAc from proteins .

Comparison with Similar Compounds

Uniqueness: 6-Acetamido-6-Deoxy-Castanospermine is unique due to its specific modifications, which enhance its potency and selectivity as an O-GlcNAcase inhibitor. These structural changes also contribute to its distinct pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

N-[(1S,6S,7R,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-5(13)11-6-4-12-3-2-7(14)8(12)10(16)9(6)15/h6-10,14-16H,2-4H2,1H3,(H,11,13)/t6-,7-,8+,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKWXDCSAKJQKM-SRQGCSHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CN2CCC(C2C(C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CN2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Acetamido-6-Deoxy-Castanospermine
Reactant of Route 2
6-Acetamido-6-Deoxy-Castanospermine
Reactant of Route 3
6-Acetamido-6-Deoxy-Castanospermine
Reactant of Route 4
6-Acetamido-6-Deoxy-Castanospermine
Reactant of Route 5
6-Acetamido-6-Deoxy-Castanospermine
Reactant of Route 6
6-Acetamido-6-Deoxy-Castanospermine

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